molecular formula C20H18N2O2S B6354634 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023537-47-4

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one

Cat. No.: B6354634
CAS No.: 1023537-47-4
M. Wt: 350.4 g/mol
InChI Key: UCSBEEDPYCMBNF-UHFFFAOYSA-N
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Description

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is a synthetic compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a hexanoyl group, a thienyl group, and an indeno[2,3-d]pyrazol-4-one core.

Preparation Methods

The synthesis of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one typically involves multi-step organic reactions. The synthetic routes often include the following steps:

    Formation of the Indeno[2,3-d]pyrazol-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using thiophene derivatives.

    Attachment of the Hexanoyl Group: The final step involves the acylation of the indeno[2,3-d]pyrazol-4-one core with hexanoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The thienyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, making it a subject of interest in biochemical and pharmacological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one can be compared with other similar compounds, such as:

    1-Hexanoyl-3-(2-furyl)indeno[2,3-d]pyrazol-4-one: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.

    1-Hexanoyl-3-(2-phenyl)indeno[2,3-d]pyrazol-4-one: The presence of a phenyl group instead of a thienyl group can lead to variations in reactivity and activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-hexanoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-3-4-11-16(23)22-19-13-8-5-6-9-14(13)20(24)17(19)18(21-22)15-10-7-12-25-15/h5-10,12H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBEEDPYCMBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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